
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound . It has been studied for its potential anticonvulsant properties .
Synthesis Analysis
This compound can be synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” involve the coupling of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with various substituted amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” have been analyzed using various analytical techniques .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
The isoindoline nucleus of the compound is structurally similar to phthalimide, which is a core component in many pharmaceuticals. Its derivatives have been synthesized and investigated for their potential as therapeutic agents . For example, certain derivatives have shown promise in treating blood cancers by inducing apoptosis and necrosis in cancer cell lines .
Herbicides
Isoindoline derivatives have been explored for their use in agriculture, particularly as herbicides. Their reactivity allows for the synthesis of compounds that can disrupt plant growth, providing a chemical means of controlling weeds .
Colorants and Dyes
The compound’s ability to form stable colored complexes makes it suitable for application in dyes and pigments. These colorants can be used in various industries, including textiles and inks .
Polymer Additives
Due to its chemical stability and reactivity, this compound can be used to modify polymers, enhancing their properties such as durability, flexibility, and resistance to chemicals .
Organic Synthesis
As a versatile building block, it can be used to synthesize a wide range of organic molecules. Its reactivity with various reagents opens up pathways to create complex molecules for research and development .
Photochromic Materials
The compound’s structure allows it to change color upon exposure to light, making it useful in the development of photochromic materials. These materials have applications in smart windows, lenses, and information storage .
Antioxidant and Antibacterial Activities
Recent studies have shown that certain benzamide derivatives exhibit antioxidant and antibacterial activities, suggesting potential for use in preserving food and treating infections .
Anticancer Agents
Isoindoline-1,3-dione derivatives have been evaluated for their anticancer properties. Some derivatives have demonstrated inhibitory effects on the viability of cancer cells, indicating potential use in cancer therapy .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRVERFULDFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

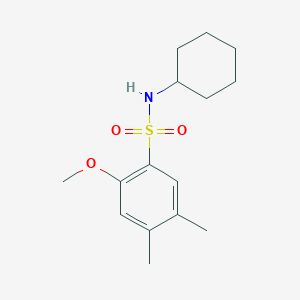
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)
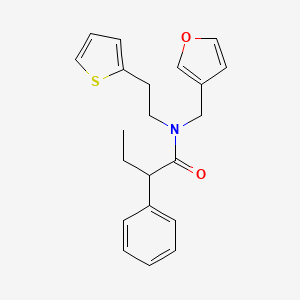
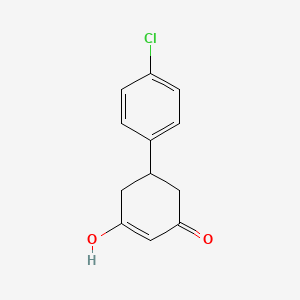
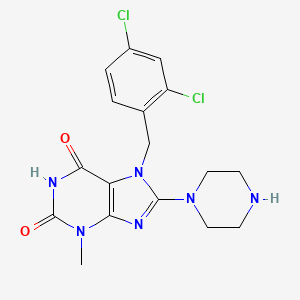
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
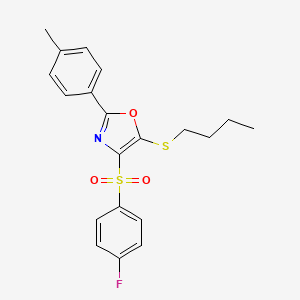
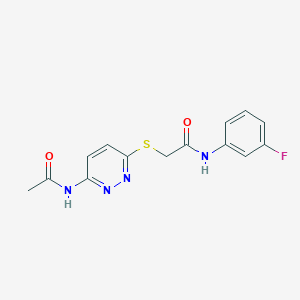
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
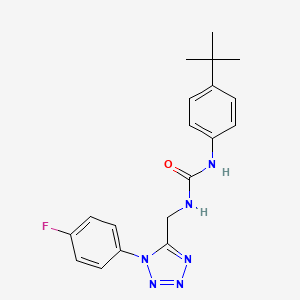
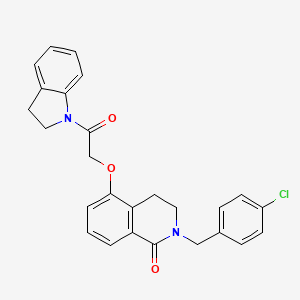
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)
